molecular formula C19H20ClN5O3 B14109214 5-((3-chlorophenyl)amino)-N-(1-(3,4-dimethoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide

5-((3-chlorophenyl)amino)-N-(1-(3,4-dimethoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14109214
M. Wt: 401.8 g/mol
InChI Key: GVEBGYFOLXSJTE-UHFFFAOYSA-N
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Description

5-((3-chlorophenyl)amino)-N-(1-(3,4-dimethoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-chlorophenyl)amino)-N-(1-(3,4-dimethoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be done using standard amide coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Oxidation of the methoxy groups can lead to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the triazole ring can yield dihydrotriazoles.

    Substitution: Substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized in various ways.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The triazole ring can mimic natural substrates, making it a valuable tool in enzyme inhibition studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((3-chlorophenyl)amino)-N-(1-(3,4-dimethoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with similar biological activities.

    3-(3-chlorophenyl)-1H-1,2,4-triazole: Another triazole compound with a chlorophenyl group, but lacking the dimethoxyphenyl group.

    N-(1-(3,4-dimethoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but without the chlorophenyl group.

Uniqueness

The uniqueness of 5-((3-chlorophenyl)amino)-N-(1-(3,4-dimethoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups. The presence of both the chlorophenyl and dimethoxyphenyl groups, along with the triazole ring, provides a unique set of chemical and biological properties that are not found in simpler triazole derivatives.

Properties

Molecular Formula

C19H20ClN5O3

Molecular Weight

401.8 g/mol

IUPAC Name

5-(3-chloroanilino)-N-[1-(3,4-dimethoxyphenyl)ethyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C19H20ClN5O3/c1-11(12-7-8-15(27-2)16(9-12)28-3)21-19(26)17-18(24-25-23-17)22-14-6-4-5-13(20)10-14/h4-11H,1-3H3,(H,21,26)(H2,22,23,24,25)

InChI Key

GVEBGYFOLXSJTE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl

Origin of Product

United States

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